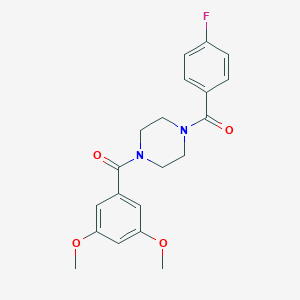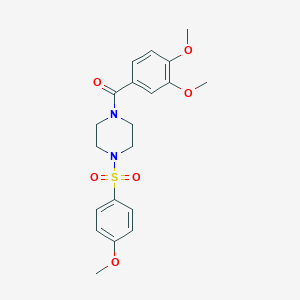
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine is a complex organic compound that features a combination of aromatic and piperazine structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine typically involves multiple steps, starting with the preparation of the 3,5-dimethoxyphenyl and 4-fluorobenzoyl intermediates. These intermediates are then coupled with piperazine under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create analogs that help elucidate the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its combination of aromatic and piperazine structures may impart desirable characteristics such as stability, flexibility, or reactivity.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine include other piperazine derivatives and aromatic compounds with similar functional groups. Examples include:
- (3,5-Dimethoxy-phenyl)-[4-(4-chloro-benzoyl)-piperazin-1-yl]-methanone
- (3,5-Dimethoxy-phenyl)-[4-(4-methyl-benzoyl)-piperazin-1-yl]-methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both methoxy and fluoro groups, along with the piperazine ring, provides a distinct set of chemical and biological properties that can be leveraged for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C20H21FN2O4 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H21FN2O4/c1-26-17-11-15(12-18(13-17)27-2)20(25)23-9-7-22(8-10-23)19(24)14-3-5-16(21)6-4-14/h3-6,11-13H,7-10H2,1-2H3 |
InChI-Schlüssel |
PQFWIRHWRKARQU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247812.png)
![1-(3,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247813.png)

![2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B247816.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B247817.png)

![1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine](/img/structure/B247821.png)
![Biphenyl-4-yl{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247823.png)

![1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B247830.png)
![1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247832.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B247833.png)
![2-(4-BROMOPHENOXY)-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B247834.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-cyclopentylpropanoyl)piperazine](/img/structure/B247835.png)
